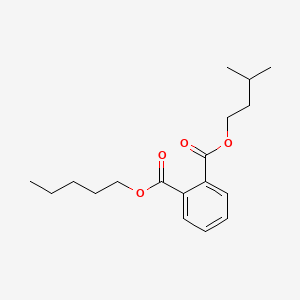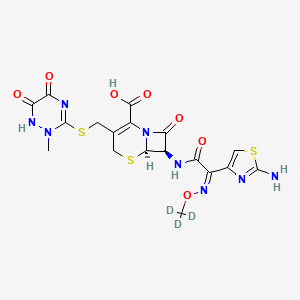
3,5,3',5'-Tetraiodo Thyrolactic Acid-13C6
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5,3’,5’-Tetraiodo Thyrolactic Acid-13C6 is a synthetic compound that is structurally related to thyroid hormones It is characterized by the presence of four iodine atoms and a thyrolactic acid backbone labeled with carbon-13 isotopes
Mécanisme D'action
Target of Action
The primary targets of 3,5,3’,5’-Tetraiodo Thyrolactic Acid-13C6 are the thyroid hormone receptors (TRs) . These receptors are bound to the promoter of target genes and play a crucial role in many metabolic pathways .
Mode of Action
3,5,3’,5’-Tetraiodo Thyrolactic Acid-13C6, similar to other thyroid hormones, interacts with its targets primarily through a genomic mechanism . This involves the binding of the compound to nuclear thyroid receptors (TRs), which are then bound to the promoter of target genes .
Biochemical Pathways
The major physiological function of thyroid hormones, including 3,5,3’,5’-Tetraiodo Thyrolactic Acid-13C6, is to sustain basal energy expenditure by acting primarily on carbohydrate and lipid catabolism . At the hepatic level, these hormones stimulate the de novo fatty acid synthesis (DNL) , through both the modulation of gene expression and the rapid activation of cell signaling pathways .
Pharmacokinetics
It is known that the compound is a labelled analogue of 3,5,3’,5’-tetraiodo thyrolactic acid, which is an impurity of levothyroxine .
Result of Action
The action of 3,5,3’,5’-Tetraiodo Thyrolactic Acid-13C6 results in the modulation of various metabolic pathways. It influences the mobilization and degradation of lipids and stimulates the de novo synthesis of fatty acids . This leads to changes in energy expenditure and lipid metabolism .
Analyse Biochimique
Biochemical Properties
3,5,3’,5’-Tetraiodo Thyrolactic Acid-13C6 plays a significant role in biochemical reactions, particularly those involving thyroid hormones. It interacts with several enzymes, proteins, and other biomolecules. For instance, it is known to interact with deiodinases, which are enzymes responsible for the activation and deactivation of thyroid hormones. These interactions are crucial for maintaining the balance of thyroid hormones in the body .
Cellular Effects
3,5,3’,5’-Tetraiodo Thyrolactic Acid-13C6 influences various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the expression of genes involved in lipid metabolism and energy expenditure. This compound also impacts cell signaling pathways related to thyroid hormone receptors, thereby influencing cellular responses to thyroid hormones .
Molecular Mechanism
The molecular mechanism of 3,5,3’,5’-Tetraiodo Thyrolactic Acid-13C6 involves its binding interactions with thyroid hormone receptors and deiodinases. By binding to these receptors, it can either activate or inhibit their activity, leading to changes in gene expression and enzyme activity. This compound can also influence the deiodination process, thereby regulating the levels of active thyroid hormones in the body .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3,5,3’,5’-Tetraiodo Thyrolactic Acid-13C6 can change over time. The compound is relatively stable, but its activity may decrease due to degradation over extended periods. Long-term studies have shown that it can have sustained effects on cellular function, particularly in in vitro and in vivo models .
Dosage Effects in Animal Models
The effects of 3,5,3’,5’-Tetraiodo Thyrolactic Acid-13C6 vary with different dosages in animal models. At lower doses, it can effectively modulate thyroid hormone activity without causing adverse effects. At higher doses, it may lead to toxic effects, including disruptions in thyroid hormone balance and metabolic disturbances .
Metabolic Pathways
3,5,3’,5’-Tetraiodo Thyrolactic Acid-13C6 is involved in several metabolic pathways, particularly those related to thyroid hormone metabolism. It interacts with enzymes such as deiodinases and cofactors that are essential for the conversion of thyroid hormones. This compound can influence metabolic flux and alter metabolite levels, thereby affecting overall metabolic homeostasis .
Transport and Distribution
Within cells and tissues, 3,5,3’,5’-Tetraiodo Thyrolactic Acid-13C6 is transported and distributed through specific transporters and binding proteins. These interactions facilitate its localization and accumulation in target tissues, where it can exert its biological effects. The compound’s distribution is crucial for its role in modulating thyroid hormone activity .
Subcellular Localization
3,5,3’,5’-Tetraiodo Thyrolactic Acid-13C6 is localized in specific subcellular compartments, including the nucleus and cytoplasm. Its activity and function are influenced by its subcellular localization, which is directed by targeting signals and post-translational modifications. These factors ensure that the compound reaches its intended sites of action within the cell .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,5,3’,5’-Tetraiodo Thyrolactic Acid-13C6 typically involves the iodination of a thyrolactic acid precursor. The reaction conditions often include the use of iodine and an oxidizing agent to facilitate the incorporation of iodine atoms into the aromatic rings of the thyrolactic acid. The process may also involve the use of protective groups to ensure selective iodination at the desired positions.
Industrial Production Methods
Industrial production of 3,5,3’,5’-Tetraiodo Thyrolactic Acid-13C6 may involve large-scale iodination reactions under controlled conditions to ensure high yield and purity. The use of advanced purification techniques, such as chromatography, is essential to isolate the desired product from reaction by-products and impurities.
Analyse Des Réactions Chimiques
Types of Reactions
3,5,3’,5’-Tetraiodo Thyrolactic Acid-13C6 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can remove iodine atoms or alter the oxidation state of the compound.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Nucleophiles such as amines, thiols, and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield iodinated quinones, while reduction can produce deiodinated derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Applications De Recherche Scientifique
3,5,3’,5’-Tetraiodo Thyrolactic Acid-13C6 has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its effects on cellular processes and as a tool to investigate thyroid hormone pathways.
Industry: Utilized in the production of specialized chemicals and materials.
Comparaison Avec Des Composés Similaires
3,5,3’,5’-Tetraiodo Thyrolactic Acid-13C6 can be compared with other iodinated thyroid hormone analogs, such as:
3,3’,5,5’-Tetraiodothyroacetic Acid (Tetrac): A deaminated analog of thyroxine with similar iodination patterns.
3,5,3’-Triiodo-L-thyronine (T3): A naturally occurring thyroid hormone with three iodine atoms.
3,5-Diiodo-L-thyronine (T2): A thyroid hormone metabolite with two iodine atoms.
The uniqueness of 3,5,3’,5’-Tetraiodo Thyrolactic Acid-13C6 lies in its specific iodination pattern and the presence of carbon-13 isotopes, which make it valuable for research applications involving isotopic labeling and tracing.
Propriétés
Numéro CAS |
1346603-58-4 |
|---|---|
Formule moléculaire |
C15H10I4O5 |
Poids moléculaire |
783.812 |
Nom IUPAC |
2-hydroxy-3-[4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl]propanoic acid |
InChI |
InChI=1S/C15H10I4O5/c16-8-4-7(5-9(17)13(8)21)24-14-10(18)1-6(2-11(14)19)3-12(20)15(22)23/h1-2,4-5,12,20-21H,3H2,(H,22,23)/i4+1,5+1,7+1,8+1,9+1,13+1 |
Clé InChI |
JEAVLSCJUQYFHT-WIZSHPFNSA-N |
SMILES |
C1=C(C=C(C(=C1I)OC2=CC(=C(C(=C2)I)O)I)I)CC(C(=O)O)O |
Synonymes |
α-Hydroxy-4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodobenzenepropanoic Acid-13C6; 3-[4-(4-Hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl]lactic Acid-13C6; |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-{[(Pentan-2-yl)amino]methyl}hexahydro-1H-pyrrolizine-1,2,7-triol](/img/structure/B585355.png)








![1H-Azeto[3,2,1-hi]indole](/img/structure/B585377.png)
